Orthogonal Protection Architecture Enables Chemoselective 5-O-Benzyl Deprotection by Hydrogenolysis
The target compound's 5-O-benzyl group can be selectively removed via Pd/C-catalyzed hydrogenolysis (1–3 atm H₂) in ethanol or THF without affecting the acid-labile 2,3-O-isopropylidene acetal or the methyl glycoside . In contrast, the unprotected analog Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside (CAS 4099-85-8) cannot undergo this transformation, and the per-benzylated analog Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside would undergo global deprotection under the same conditions, destroying the desired protection pattern.
| Evidence Dimension | Chemoselectivity of Deprotection |
|---|---|
| Target Compound Data | Selective removal of 5-O-benzyl group via hydrogenolysis, leaving 2,3-O-isopropylidene intact |
| Comparator Or Baseline | Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside (CAS 4099-85-8): No benzyl group present. Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside: Global deprotection under hydrogenolysis. |
| Quantified Difference | Not a single numerical value; represents a binary functional advantage (selective vs. global deprotection) |
| Conditions | Pd/C, H₂ (1–3 atm), ethanol or THF |
Why This Matters
This orthogonal deprotection capability is the defining feature for scientists procuring an intermediate for multi-step nucleoside synthesis, as it directly dictates synthetic route feasibility and step-economy.
